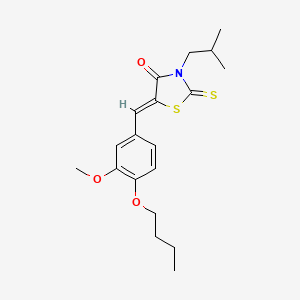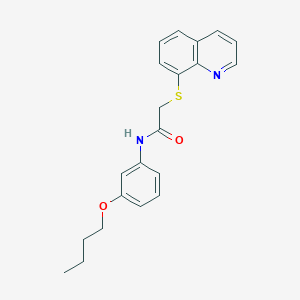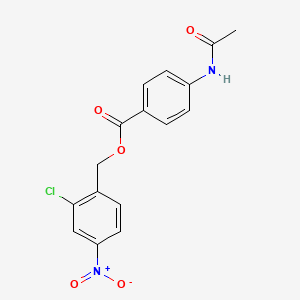
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as BM-13, is a synthetic compound that has been studied for its potential use in various scientific applications. This compound has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one may work by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition may lead to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess interesting biochemical and physiological effects. In vitro studies have shown that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In vivo studies have shown that 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and associated symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it a readily available compound for further research. One of the limitations of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the anti-inflammatory properties of this compound. This could involve in vitro and in vivo studies to determine the exact mechanism of action and to evaluate the potential use of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the treatment of inflammatory diseases. Another direction is to investigate the potential use of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in other scientific applications such as cancer research and neurodegenerative diseases. Overall, 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound that warrants further investigation in various scientific fields.
Méthodes De Synthèse
The synthesis of 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-butoxy-3-methoxybenzaldehyde with isobutylamine in the presence of acetic acid. The resulting product is then reacted with thiosemicarbazide to yield the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of anti-inflammatory drugs. 5-(4-butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propriétés
IUPAC Name |
(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S2/c1-5-6-9-23-15-8-7-14(10-16(15)22-4)11-17-18(21)20(12-13(2)3)19(24)25-17/h7-8,10-11,13H,5-6,9,12H2,1-4H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOARPGVISRCLB-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxy-3-methoxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151660.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)



![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)
![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)